4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, an ethoxyphenyl group, and a methylated oxazol-5-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and ethoxyphenyl derivatives. These intermediates are then reacted under controlled conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets could make it useful in the development of new therapeutic agents.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine
4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-methyl-1,3-oxazol-5-amine
4-(Benzenesulfonyl)-2-(4-nitrophenyl)-N-methyl-1,3-oxazol-5-amine
Uniqueness: 4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-14-11-9-13(10-12-14)16-20-18(17(19-2)24-16)25(21,22)15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZMVIDRCLXFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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